Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate
CAS No.:
Cat. No.: VC15838365
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3 |
| Standard InChI Key | BRRCHTKTIBKRSV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-b]pyridazine system, where the imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridazine ring (a six-membered diazine). The 6-methyl substituent on the pyridazine ring and the ethyl ester group at position 2 contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets . The IUPAC name, ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, reflects these substituents’ positions.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.21 g/mol | |
| SMILES Notation | CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C | |
| InChI Key | BRRCHTKTIBKRSV-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate typically involves cyclization reactions under controlled conditions. A common approach employs:
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Precursor Preparation: 6-Methylpyridazine derivatives are functionalized with amino and carbonyl groups.
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Cyclization: Intramolecular cyclization under acidic or basic conditions forms the imidazole ring .
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Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate or ethanol under catalytic conditions.
Critical parameters such as temperature (often 80–120°C), reaction time (12–24 hours), and solvent choice (e.g., DMF or THF) significantly impact yield and purity .
Purification and Characterization
Post-synthesis purification employs techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation utilizes:
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NMR Spectroscopy: and NMR verify substituent positions and ring fusion .
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Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns.
Biological Activities and Mechanisms
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µM) vs E. coli | MIC (µM) vs S. aureus | Source |
|---|---|---|---|
| Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate | 50 | 75 |
The mechanism likely involves inhibition of bacterial enzymes such as DNA gyrase or dihydrofolate reductase.
Anticancer Activity
Imidazo[1,2-b]pyridazine derivatives demonstrate cytotoxicity against cancer cell lines. Ethyl 6-methyl variants may interfere with kinase signaling pathways (e.g., JAK2 or EGFR), inducing apoptosis.
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound | IC50 (µM) in LoVo Cells | IC50 (µM) in MCF-7 Cells | Source |
|---|---|---|---|
| Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate | 15 | 25 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The position and nature of substituents profoundly influence biological activity:
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6-Methyl vs. 6-Chloro: Chloro-substituted analogs (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) show enhanced electrophilicity, improving interactions with nucleophilic enzyme residues .
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Ester Group Variations: Methyl esters exhibit faster metabolic clearance compared to ethyl esters, affecting pharmacokinetics .
Table 4: Comparative Properties of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Molecular Weight (g/mol) | LogP | Key Biological Activity |
|---|---|---|---|
| Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate | 205.21 | 1.2 | Kinase inhibition |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 225.63 | 1.8 | Antimicrobial |
| Ethyl imidazo[1,2-b]pyridazine-2-carboxylate | 191.19 | 0.9 | Moderate cytotoxicity |
Applications in Drug Discovery
Kinase Inhibitors
The compound’s ability to bind ATP pockets in kinases makes it a candidate for treating cancers and inflammatory diseases. For instance, imidazo[1,2-b]pyridazine cores are found in investigational drugs targeting ALK and ROS1 mutations .
Antibacterial Agents
Structural optimization could enhance its potency against multidrug-resistant pathogens. Hybrid derivatives combining imidazo[1,2-b]pyridazine with fluoroquinolone motifs are under exploration.
Future Directions
Synthetic Methodology Improvements
Adopting green chemistry principles (e.g., microwave-assisted synthesis) may reduce reaction times and improve yields.
In Vivo Pharmacological Studies
Preclinical models are needed to assess bioavailability, toxicity, and efficacy. Promising in vitro results against cancer and bacterial cells warrant further investment .
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